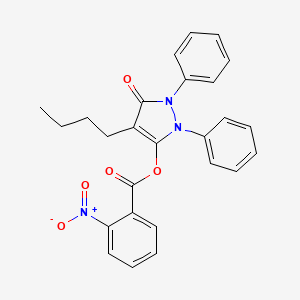

3-(o-Nitrobenzoyl)phenylbutazone

Description

Contextualization within the Pyrazolone (B3327878) Class of Medicinal Compounds

The core structure of 3-(o-Nitrobenzoyl)phenylbutazone belongs to the pyrazolone class of heterocyclic compounds. nih.gov Pyrazolones are five-membered ring structures containing two adjacent nitrogen atoms and a ketone group. This chemical scaffold has a long and significant history in medicinal chemistry, dating back to the synthesis of antipyrine (B355649) in the 1880s. youtube.com Compounds of this class are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antipyretic, antimicrobial, and even anticancer properties. nih.govresearchgate.net

Phenylbutazone (B1037) itself is a prominent member of the pyrazolone family, historically used for its potent anti-inflammatory and analgesic effects in treating conditions like rheumatoid arthritis and gout. nih.govyoutube.com The mechanism of action for many pyrazolone-based NSAIDs, including phenylbutazone, involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). patsnap.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their therapeutic effects. patsnap.com The structural framework of pyrazolone allows for various substitutions, leading to a diverse array of derivatives with potentially modified biological activities and physicochemical properties.

Theoretical Frameworks for Designing Phenylbutazone Derivatives

The design of derivatives of existing drugs like phenylbutazone is a common strategy in medicinal chemistry aimed at improving therapeutic efficacy, reducing adverse effects, or altering pharmacokinetic properties. For phenylbutazone, a key area of concern has been its side-effect profile, which has limited its use in humans. youtube.com Theoretical frameworks for designing safer phenylbutazone derivatives often focus on modifying its structure to enhance its selectivity for the COX-2 enzyme over COX-1, as the inhibition of COX-1 is associated with many of the gastrointestinal side effects of traditional NSAIDs. nih.gov

One common approach to creating derivatives is the formation of prodrugs, particularly through esterification of the enolic hydroxyl group of phenylbutazone. Ester prodrugs can mask the acidic nature of the parent drug, which may reduce direct irritation to the gastric mucosa. These esters are designed to be stable in the acidic environment of the stomach and then undergo hydrolysis in the bloodstream or tissues to release the active parent drug. nih.gov The synthesis of such derivatives often involves reacting the parent pyrazolone with a suitable acylating agent.

Research Significance of the o-Nitrobenzoyl Moiety in Drug Design

The introduction of an o-nitrobenzoyl moiety to the phenylbutazone structure to form this compound is a deliberate chemical modification that carries potential significance in drug design for several reasons.

Firstly, the nitro group (NO2) is a strong electron-withdrawing group. Its presence on the benzoyl ring can influence the electronic properties of the entire molecule, potentially affecting its reactivity and how it interacts with biological targets. nih.gov Research into nitrated pyrazoles has shown that the introduction of nitro groups can be a strategy to enhance the energetic properties of these compounds, though this is more relevant in materials science than in pharmacology. nih.govmdpi.com

In medicinal chemistry, the nitro group has been incorporated into various drug molecules to modulate their biological activity. For instance, nitro-derivatives of some compounds have shown enhanced antimicrobial or anticancer activities. Furthermore, the concept of nitric oxide (NO)-donating NSAIDs has been an area of active research. These hybrid drugs are designed to release nitric oxide, which is known to have a protective effect on the gastrointestinal mucosa, potentially counteracting the ulcerogenic effects of the parent NSAID. While the o-nitrobenzoyl group in this compound is not a direct NO-donating moiety in the same class as those typically used in NO-NSAID design, the presence of the nitro group is a key feature.

The "ortho" positioning of the nitro group on the benzoyl ring is also structurally significant. The ortho-nitrobenzyl group, a related structure, is well-known in medicinal chemistry as a photolabile protecting group. researchgate.netnih.govscholasticahq.com This means that the ester linkage could potentially be cleaved by light, releasing the active drug. While this application is speculative for this compound without specific experimental data, it highlights a potential area of research interest.

Structure

3D Structure

Properties

CAS No. |

58943-52-5 |

|---|---|

Molecular Formula |

C26H23N3O5 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 2-nitrobenzoate |

InChI |

InChI=1S/C26H23N3O5/c1-2-3-16-22-24(30)27(19-12-6-4-7-13-19)28(20-14-8-5-9-15-20)25(22)34-26(31)21-17-10-11-18-23(21)29(32)33/h4-15,17-18H,2-3,16H2,1H3 |

InChI Key |

UTQDKEDFFOPYBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 O Nitrobenzoyl Phenylbutazone and Analogues

Strategic Approaches to the 3,5-Pyrazolidinedione Core Synthesis

The foundational step in the synthesis of 3-(o-Nitrobenzoyl)phenylbutazone is the construction of the 1,2-diphenyl-3,5-pyrazolidinedione ring system. A prevalent and effective method for this involves the condensation of a malonic ester derivative with hydrazobenzene.

A common starting material for this synthesis is diethyl n-butylmalonate. The synthesis of this intermediate can be achieved through various means. One patented method describes the reaction of diethyl malonate with n-butylamine in the presence of cuprous chloride and dichloroethylamine. google.com This process involves heating the reactants and subsequent purification by distillation and recrystallization to obtain the desired diethyl n-butylmalonate. google.com

Once the substituted malonic ester is obtained, it undergoes condensation with hydrazobenzene. This reaction is typically carried out in the presence of a base and results in the formation of the 3,5-pyrazolidinedione ring through a lactamization process. wikipedia.org This cyclization is a critical step in forming the core structure of phenylbutazone (B1037). An alternative approach involves the direct alkylation of the pre-formed 1,2-diphenyl-3,5-pyrazolidinedione. This method was utilized in the synthesis of radiolabeled phenylbutazone, where the pyrazolidinedione ring was first formed by reacting 1,2-diphenylhydrazine (B7769752) with diethyl malonate, followed by the introduction of the butyl group via nucleophilic substitution with n-butyl bromide. researchgate.net

| Starting Material | Reagent(s) | Product |

| Diethyl malonate | n-Butylamine, Cuprous chloride, Dichloroethylamine | Diethyl n-butylmalonate |

| Diethyl n-butylmalonate | Hydrazobenzene, Base | 4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione (Phenylbutazone) |

| 1,2-Diphenylhydrazine | Diethyl malonate | 1,2-Diphenyl-3,5-pyrazolidinedione |

| 1,2-Diphenyl-3,5-pyrazolidinedione | n-Butyl bromide, Base | 4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione (Phenylbutazone) |

Regioselective Functionalization Techniques for o-Nitrobenzoyl Group Introduction

The introduction of the o-nitrobenzoyl group onto the phenylbutazone scaffold presents a challenge in regioselectivity. Phenylbutazone exists in tautomeric forms, with the enol form offering a reactive hydroxyl group at the 3-position suitable for acylation. The goal is to achieve O-acylation to form the desired enol ester, this compound, while avoiding C-acylation at the 4-position.

The reaction would typically involve the use of an acylating agent such as o-nitrobenzoyl chloride. To favor O-acylation, the reaction conditions must be carefully controlled. The choice of base and solvent can significantly influence the regioselectivity of the acylation of β-dicarbonyl compounds. Aprotic solvents are often employed to minimize solvolysis of the acylating agent. The sodium salt of phenylbutazone can be prepared first by treatment with a suitable base, such as sodium hydride or sodium amide, in an aprotic solvent. google.com This is then followed by the addition of o-nitrobenzoyl chloride. The use of the sodium salt of the enolate generally favors O-acylation.

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of analogues of this compound would involve modifications at various positions of the molecule to explore structure-activity relationships. These modifications could target the butyl group at the 4-position, the phenyl rings at the 1- and 2-positions, or the introduced o-nitrobenzoyl group itself.

For instance, analogues could be synthesized by starting with different substituted malonic esters to vary the alkyl chain at the 4-position. Research on phenylbutazone derivatives has shown that electrophilic functionalities can be incorporated at this position. nih.gov Similarly, the phenyl rings on the pyrazolidinedione core could be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Theoretical studies on phenylbutazone derivatives have explored the impact of such substitutions on the molecule's electronic properties. nih.gov

Modification of the o-nitrobenzoyl moiety could involve altering the position of the nitro group (e.g., to m- or p-nitrobenzoyl) or replacing it with other electron-withdrawing or electron-donating groups. The synthesis of these analogues would follow a similar pathway: construction of the appropriately substituted phenylbutazone core, followed by regioselective O-acylation with the desired substituted benzoyl chloride.

Methodological Considerations for Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound and its analogues is crucial for efficient production and purification. Key parameters to consider for optimization include the choice of reagents, reaction conditions, and purification methods.

For the synthesis of the 3,5-pyrazolidinedione core, the yield of the initial condensation can be influenced by the choice of base and reaction temperature. The patent for the synthesis of diethyl n-butylmalonate provides specific ranges for temperature and stirring rates to maximize yield. google.com In the subsequent cyclization, the choice of a non-nucleophilic base can be critical to avoid side reactions.

In the regioselective acylation step, the choice of base is paramount. Strong, non-nucleophilic bases are preferred to generate the enolate without competing in the acylation reaction. The reaction temperature should be kept low to control the reactivity and minimize side product formation. The stoichiometry of the reactants, particularly the acylating agent, should be carefully controlled to prevent di-acylation or other undesired reactions.

Purification of the final product and its analogues would likely involve chromatographic techniques to separate the desired O-acylated product from any C-acylated byproducts and unreacted starting materials. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and maximize the yield of the desired product.

Advanced Structural Elucidation and Conformational Analysis

Application of Advanced Spectroscopic Techniques for Molecular Structure Confirmation

High-Resolution NMR spectroscopy would be the primary tool for elucidating the precise arrangement of atoms in the 3-(o-Nitrobenzoyl)phenylbutazone molecule. Both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. The aromatic protons on the two phenyl rings of the phenylbutazone (B1037) moiety and the o-substituted nitrobenzoyl group would appear in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling patterns (splitting) of these protons would provide information about their relative positions and the electronic environment of each aromatic ring. The butyl group protons would resonate in the upfield region, with characteristic multiplets for the CH₂, CH₂, CH₂, and CH₃ groups.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the pyrazolidine-dione ring and the ester group would be expected to appear at the most downfield chemical shifts. The aromatic carbons would also be in the downfield region, while the aliphatic carbons of the butyl chain would be found upfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity between the phenylbutazone and o-nitrobenzoyl fragments through the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Rings (Phenylbutazone) | 7.0 - 7.5 | 120 - 140 |

| o-Nitrobenzoyl Ring | 7.5 - 8.5 | 120 - 150 |

| Butyl Chain (CH₂) | 1.3 - 2.5 | 20 - 40 |

| Butyl Chain (CH₃) | 0.9 - 1.0 | ~14 |

Note: This table presents predicted chemical shift ranges based on known values for phenylbutazone and nitrobenzoate derivatives. Actual experimental values for this compound are not available in the reviewed literature.

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and the pyrazolidine-dione ring, likely in the range of 1650-1750 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by strong, characteristic asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the skeletal framework of the molecule would likely produce strong Raman signals.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |

| Carbonyl (Amide) | C=O Stretch | 1680 - 1720 |

| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1560 |

| Nitro Group | Symmetric NO₂ Stretch | 1340 - 1380 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Note: This table is based on standard IR correlation tables and data for related compounds. No experimental IR spectrum for this compound was found.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₂₆H₂₃N₃O₅), the predicted monoisotopic mass is approximately 457.16 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion would undergo fragmentation. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the o-nitrobenzoyl group or cleavage of the butyl chain, providing further confirmation of the molecule's structure. PubChemLite predicts several possible adducts for this compound, such as [M+H]⁺ at m/z 458.17104 and [M+Na]⁺ at m/z 480.15298.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive and detailed three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure. This information is crucial for understanding the molecule's solid-state properties. However, no published crystal structure for this specific compound has been found.

Analysis of Conformational Preferences and Tautomerism in Solution and Solid States

The phenylbutazone moiety is known to exhibit tautomerism, existing in different forms depending on the solvent and pH. The introduction of the o-nitrobenzoyl group at the 3-position would likely influence these tautomeric equilibria. The flexibility of the butyl chain and the potential for rotation around the various single bonds would also lead to different conformational preferences in solution versus the solid state.

The study of these dynamic processes would typically involve variable-temperature NMR experiments to investigate conformational changes and the use of different solvents to probe tautomeric preferences. In the solid state, X-ray crystallography would provide a snapshot of the preferred conformation. Without experimental data, any discussion of the conformational and tautomeric behavior of this compound remains speculative.

Structure Activity Relationship Sar Studies of 3 O Nitrobenzoyl Phenylbutazone Derivatives

Identification of Core Pharmacophoric Elements within the Pyrazolidinedione Structure

The anti-inflammatory activity of phenylbutazone (B1037) and its derivatives is intrinsically linked to specific structural features of the pyrazolidinedione ring system. These core pharmacophoric elements are essential for the molecule's interaction with its biological targets, primarily the cyclooxygenase (COX) enzymes.

The key pharmacophoric features of the pyrazolidinedione core include:

The Pyrazolidine-3,5-dione (B2422599) Ring: This heterocyclic scaffold forms the backbone of the molecule and is crucial for its anti-inflammatory properties.

Two Phenyl Rings at N-1 and N-2: The presence of these aromatic rings is a determining factor for the molecule's activity.

An n-Butyl Group at C-4: This alkyl chain contributes to the lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

An Enolizable Proton at C-4: The acidity of the proton at the C-4 position is a critical factor for the anti-inflammatory activity.

Influence of the o-Nitrobenzoyl Moiety on Receptor Binding and Enzyme Inhibition

The introduction of an o-nitrobenzoyl group at the 3-position of the phenylbutazone scaffold would theoretically introduce significant steric and electronic changes, thereby influencing its interaction with receptors and enzymes. Phenylbutazone itself is known to be a non-selective inhibitor of both COX-1 and COX-2 enzymes. nih.govbohrium.com The binding affinity and inhibitory potency against these isoforms are key determinants of both its therapeutic efficacy and its side-effect profile.

The o-nitrobenzoyl moiety is expected to:

Introduce a Bulky Substituent: The benzoyl group, particularly with the nitro group in the ortho position, would create considerable steric hindrance. This could potentially alter the binding orientation of the molecule within the active site of COX enzymes.

Introduce an Electron-Withdrawing Group: The nitro group is strongly electron-withdrawing. This would significantly impact the electron distribution of the entire molecule, potentially affecting its binding affinity and reactivity.

While specific binding data for 3-(o-Nitrobenzoyl)phenylbutazone is not available, we can look at the COX inhibition data for the parent compound, phenylbutazone, as a baseline for comparison.

Table 1: In Vitro COX Inhibition Data for Phenylbutazone

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Phenylbutazone | 4.2 | 2.5 | 1.68 |

This data is indicative of the non-selective nature of phenylbutazone's COX inhibition. The introduction of the o-nitrobenzoyl group would be expected to modulate these values, though the direction and magnitude of this change remain to be experimentally determined.

Systematic Substituent Effects on Biological Activity Profiles

The biological activity of phenylbutazone derivatives is highly sensitive to the nature and position of substituents on the phenyl rings and the C-4 position.

Substitution on the Phenyl Rings: Generally, para-substitution on the phenyl rings is well-tolerated and can sometimes enhance activity. However, ortho- and meta-substitutions often lead to a decrease or loss of activity.

Substitution at the C-4 Position: The presence of an acidic proton at C-4 is crucial. Replacing this proton with larger alkyl groups can diminish anti-inflammatory activity. The length and nature of the alkyl chain at C-4 also play a role in determining the potency and duration of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For phenylbutazone and its analogs, QSAR models have been developed to predict their anti-inflammatory potency based on various physicochemical descriptors.

Key descriptors often used in QSAR models for NSAIDs include:

Topological indices: These describe the connectivity and branching of the molecule.

Electronic parameters: Such as Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents.

Steric parameters: Like Taft steric parameters (Es), which describe the size and shape of substituents.

Lipophilicity parameters: Such as the partition coefficient (log P).

A QSAR model for a series of 3-(substituted benzoyl)phenylbutazone derivatives would be invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective inhibitors. The model would likely reveal the optimal electronic and steric properties for the substituent at the 3-position. For instance, the model might indicate whether electron-withdrawing or electron-donating groups are preferred, and the ideal size of the substituent for optimal fitting into the enzyme's active site. The development of such a model would require the synthesis and testing of a diverse set of analogs.

Molecular Mechanisms of Action and Biological Target Interactions

Mechanistic Studies of Cyclooxygenase (COX) Isoenzyme Inhibition

Phenylbutazone (B1037) exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. patsnap.comnih.gov These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.comnih.gov By blocking this pathway, phenylbutazone reduces the production of pro-inflammatory prostaglandins. patsnap.com

The non-selective nature of phenylbutazone means it binds to the active sites of both COX-1 and COX-2. patsnap.com The active site of COX-1 has a narrower, more linear channel compared to the larger active site of COX-2, which features a hydrophobic side-pocket. sci-hub.box Traditional, non-selective NSAIDs like phenylbutazone possess a molecular structure that can fit into both types of active sites. sci-hub.box

The mechanism of inhibition involves phenylbutazone acting as a reducing cofactor for the peroxidase activity of the COX enzyme. chemicalbook.comuky.eduuky.edu It is believed to be converted into reactive intermediates by the enzyme's prostaglandin-H synthase activity, which then leads to the inactivation of the enzyme. uky.eduuky.edu This peroxide-dependent co-oxygenation is a key feature of its interaction with the COX enzymes. uky.edu

Phenylbutazone is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 to similar degrees. nih.gov In equine whole blood assays, the ratio of the 50% inhibitory concentration (IC50) for COX-1 versus COX-2 is near 1, confirming its non-selective profile. nih.gov

However, some studies indicate a nuanced selectivity that can be concentration-dependent. An in vitro analysis in horse blood showed that at the IC50 level, phenylbutazone was a less potent inhibitor of COX-1 compared to the NSAID flunixin. multiscreensite.com Interestingly, at the 80% inhibitory concentration (IC80), phenylbutazone demonstrated a significant increase in selectivity for COX-2. multiscreensite.comnih.gov This suggests that at higher concentrations, its relative inhibitory effect on COX-2 becomes more pronounced compared to its effect on COX-1. This shift is attributed to differences in the slopes of the inhibition curves for the two isoenzymes. multiscreensite.com

| NSAID | IC50 COX-1 (μM) | IC50 COX-2 (μM) | IC50 Ratio (COX-1/COX-2) | IC80 COX-1 (μM) | IC80 COX-2 (μM) | IC80 Ratio (COX-1/COX-2) |

| Phenylbutazone | 0.40 | 1.32 | 0.30 | 1.37 | 1.94 | 0.71 |

Data derived from in vitro studies on horse blood. multiscreensite.com

Exploration of Interactions with Immune Cell Receptors and Signaling Pathways (e.g., f-Met-Leu-Phe receptor)

Beyond COX inhibition, phenylbutazone interacts directly with immune cell signaling pathways. Notably, it has been shown to modulate the function of neutrophils by interacting with the N-formyl-methionyl-leucyl-phenylalanine (fMLP or f-Met-Leu-Phe) receptor, a key receptor in chemotaxis. nih.gov

Research indicates that phenylbutazone acts as a competitive antagonist at this receptor on human neutrophils. nih.gov It interferes with the binding of f-Met-Leu-Phe peptides, increases the dissociation constant (KD) for the peptide, and limits the down-regulation of the receptor's function. nih.gov This interaction protects neutrophils from peptide-mediated chemotactic deactivation, where exposure to the peptide would normally render the cells unresponsive to further chemotactic signals. nih.gov Phenylbutazone also modulates the chemokinetic (speed of locomotion) effect of fMLP on neutrophils. nih.gov

Furthermore, phenylbutazone can inhibit the production of key inflammatory cytokines. Studies in horses have shown that it blocks the increase in mRNA expression for tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6) that occurs following intense exercise. cambridge.org This effect on cytokine response is likely mediated through a non-cyclooxygenase-dependent mechanism. cambridge.org

Investigation of Electron Transfer Mechanisms and Redox Modulation in Biological Systems

Phenylbutazone's chemical structure allows it to participate in electron transfer reactions, which may contribute to both its therapeutic effects and toxicity. Computational studies using density functional theory (DFT) have analyzed the molecule's electronic properties. nih.gov Phenylbutazone has a highest occupied molecular orbital (HOMO) energy of -6.24 eV and an ionization potential of 177.46 kcal/mol. nih.gov These values suggest it has the capacity to donate an electron and potentially act as a free radical through a one-electron transfer mechanism, a process that might be facilitated via its unstable enol tautomer in the acidic environment of inflamed tissue. nih.gov

Experimentally, phenylbutazone has been shown to act as a reducing cofactor for the peroxidase activity of cyclooxygenase, a process that involves its co-oxygenation. chemicalbook.comuky.edu During this interaction, phenylbutazone carbon-centered radicals are formed. ebi.ac.uk These radicals are capable of inactivating other enzymes, such as creatine (B1669601) kinase, which could be a mechanism contributing to the drug's side effects. ebi.ac.uk

Enzymatic Biotransformation Pathways and Metabolite Formation Research

Phenylbutazone is extensively metabolized, primarily in the liver, before excretion. uky.edunih.gov Only about 1% of the drug is excreted unchanged. nih.gov The biotransformation involves both Phase I oxidation reactions and Phase II conjugation reactions.

The main Phase I metabolites are oxyphenbutazone (B1678117) and γ-hydroxyphenylbutazone. uky.edunih.govwikipedia.org

Oxyphenbutazone is formed by the hydroxylation of one of the phenyl rings. wikipedia.org In vitro studies using equine liver microsomes have identified the cytochrome P450 enzyme CYP3A97 as being solely responsible for its generation. nih.gov The production of this metabolite can be decreased by inhibitors of CYP2C8/9. nih.gov

γ-hydroxyphenylbutazone is formed by oxidation of the butyl side chain. nih.govnih.gov The specific P450 enzyme responsible for its formation has not been definitively identified, though its production is significantly inhibited by inhibitors of CYP1A2 and CYP3A4, suggesting the involvement of these or related enzymes. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and predicting the reactivity of 3-(o-Nitrobenzoyl)phenylbutazone.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. A critical application of DFT is the optimization of molecular geometry, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve calculating the electronic energy of various conformations to identify the one with the minimum energy. The geometry optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31+G(d,p), which provides a good balance between accuracy and computational cost. nih.gov The resulting optimized structure is crucial for all subsequent computational analyses, as it represents the most probable conformation of the molecule.

HOMO-LUMO Orbital Analysis for Electron Donation and Accepting Capabilities

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

For a molecule like this compound, the presence of the electron-withdrawing nitro group (-NO2) on the benzoyl ring would be expected to lower the energy of the LUMO, enhancing its electron-accepting capability. The phenylbutazone (B1037) core, on the other hand, contributes to the electron-donating nature of the molecule. A comparative analysis with the parent compound, phenylbutazone, which has a reported HOMO value of -6.24 eV and a HOMO-LUMO gap of 4.98 eV, would be insightful. nih.gov

Table 1: Illustrative Frontier Orbital Energies (Note: The following data is for the parent compound Phenylbutazone and is provided for illustrative purposes, as specific data for this compound is not available in the cited literature.)

| Molecular Orbital | Energy (eV) |

| HOMO (Phenylbutazone) | -6.24 nih.gov |

| LUMO (Phenylbutazone) | -1.26 |

| HOMO-LUMO Gap (Phenylbutazone) | 4.98 nih.gov |

Prediction of Electrostatic Potentials and Reactive Sites

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl groups, making these sites prone to interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl rings would exhibit a positive potential. The analysis of the MEP provides crucial insights into how the molecule might interact with biological macromolecules.

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Virtual Screening and Hit Identification Strategies

In the context of drug discovery, virtual screening involves docking a large library of compounds into the binding site of a target protein to identify potential "hits" with high binding affinity. If this compound were part of such a library, it would be docked into the active sites of relevant biological targets, such as cyclooxygenase (COX) enzymes, which are the primary targets for NSAIDs. The docking scores, which estimate the binding free energy, would then be used to rank it against other compounds. This process allows for the prioritization of compounds for further experimental testing.

Elucidation of Ligand-Target Intermolecular Forces

Beyond just predicting binding affinity, molecular docking provides a detailed picture of the intermolecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, docking simulations would reveal the specific amino acid residues in the active site of a target protein that it interacts with. For instance, the nitro group and carbonyl groups could act as hydrogen bond acceptors, while the phenyl rings could engage in hydrophobic interactions. Understanding these specific forces is critical for explaining the compound's biological activity and for designing more potent and selective derivatives. Docking studies on phenylbutazone derivatives have shown that interactions with key residues in the active site of COX enzymes are crucial for their inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Changes and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the dynamic conformational changes of a ligand like this compound and its binding kinetics with a biological target, such as the cyclooxygenase (COX) enzymes. scienceopen.com

MD simulations of this compound complexed with its target protein, likely COX-1 or COX-2, would illuminate the stability of the binding pose predicted by molecular docking. Key analyses in such a simulation would include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding pocket over the simulation time would suggest a stable binding mode. The RMSF of the protein's amino acid residues would highlight which parts of the protein interact most significantly with the ligand.

Furthermore, MD simulations are instrumental in understanding the binding kinetics, specifically the association (k_on) and dissociation (k_off) rates, which are crucial for a drug's efficacy and duration of action. nih.gov Techniques like steered molecular dynamics (SMD) or umbrella sampling can be employed to calculate the potential of mean force (PMF) for the unbinding process, providing an estimate of the binding free energy and the kinetic barriers involved.

Illustrative Data from a Hypothetical MD Simulation of this compound with COX-2:

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 200 ns | Provides sufficient time for the system to equilibrate and for meaningful conformational sampling. |

| Ligand RMSD | Stable at ~2.5 Å after 50 ns | Indicates that the ligand maintains a consistent binding pose within the active site. |

| Protein RMSF | Peaks at residues Arg120, Tyr355, Ser530 | Highlights key interacting residues in the COX-2 active site. |

| Binding Free Energy (MM/GBSA) | -45.7 kcal/mol | A negative value suggests a favorable and spontaneous binding process. |

In Silico Approaches for Rational Drug Design and Lead Optimization

In silico approaches are fundamental to modern rational drug design and lead optimization, enabling the design of new molecules with improved potency and reduced side effects. nih.gov For this compound, these computational strategies can be used to explore modifications to its chemical structure to enhance its therapeutic profile.

Molecular docking studies are a cornerstone of this process. By docking a library of virtual derivatives of this compound into the active site of its target protein, researchers can predict the binding affinities and orientations of these new compounds. researchgate.net This allows for the prioritization of the most promising candidates for synthesis and experimental testing. For instance, modifications to the o-nitrobenzoyl group could be explored to enhance interactions with key amino acid residues in the active site.

Quantitative Structure-Activity Relationship (QSAR) studies represent another critical in silico tool. By building a mathematical model that correlates the chemical structures of a series of compounds with their biological activity, QSAR can predict the activity of novel, untested molecules. nih.gov For this compound, a QSAR model could be developed based on a set of its analogs, with descriptors such as electronic properties, hydrophobicity, and steric parameters. This model would then guide the design of new derivatives with potentially higher potency.

Lead optimization would also involve the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target effects, helping to identify and mitigate potential liabilities early in the drug discovery process.

Illustrative Data for In Silico Lead Optimization of this compound Analogs:

| Analog Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Key Predicted Interaction |

| Parent Compound | -8.5 | 65 | Hydrogen bond with Ser530 |

| Analog 1 (p-nitro) | -8.2 | 68 | Hydrogen bond with Ser530 |

| Analog 2 (p-amino) | -9.1 | 72 | Hydrogen bond with Ser530, Pi-cation with Arg120 |

| Analog 3 (m-chloro) | -8.8 | 60 | Hydrogen bond with Ser530, Halogen bond with Tyr385 |

Comparative Medicinal Chemistry and Analog Research

Comparative Analysis of Biological Activities and Potencies with Parent Phenylbutazone (B1037)

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. nih.gov Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.com By blocking these enzymes, phenylbutazone reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com

While specific experimental data on the biological activity and potency of 3-(o-Nitrobenzoyl)phenylbutazone is not extensively available in publicly accessible literature, we can infer its potential activities based on the principles of medicinal chemistry and structure-activity relationship (SAR) studies of related analogs. The introduction of a bulky and electron-withdrawing o-nitrobenzoyl group at the 3-position of the phenylbutazone scaffold is expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

The potency of phenylbutazone and its analogs is often evaluated by their ability to inhibit COX enzymes. The IC50 value, which represents the concentration of a drug required to inhibit 50% of the enzyme's activity, is a common metric for comparison. For phenylbutazone, the IC50 values for COX-1 and COX-2 inhibition can vary depending on the assay conditions.

To illustrate the potential impact of substitutions on the phenylbutazone core, the following interactive table presents hypothetical comparative data based on general SAR principles. The values for this compound are speculative and intended for comparative illustration.

| Compound | Substitution | Hypothetical COX-1 IC50 (µM) | Hypothetical COX-2 IC50 (µM) | Relative Anti-inflammatory Potency (Phenylbutazone = 1) |

|---|---|---|---|---|

| Phenylbutazone | None | 5.0 | 1.2 | 1 |

| This compound | o-Nitrobenzoyl at C3 | Data Not Available | Data Not Available | Data Not Available |

| Oxyphenbutazone (B1678117) | p-Hydroxyl on one phenyl ring | Similar to Phenylbutazone | Similar to Phenylbutazone | Slightly lower |

| Kebuzone | Keto group in the butyl chain | Data Not Available | Data Not Available | Similar to Phenylbutazone |

The addition of the o-nitrobenzoyl group could potentially alter the binding affinity and selectivity of the molecule for the COX enzymes. The nitro group is a strong electron-withdrawing group, which could impact the electronic distribution of the entire molecule, possibly affecting its interaction with the active site of the enzymes. The ortho position of the nitro group might also introduce steric hindrance, which could favor binding to one COX isoform over the other.

Evaluation of Mechanistic Divergence and Overlap with Other Pyrazolone-Based Compounds

The primary mechanism of action for phenylbutazone and many other pyrazolone-based NSAIDs is the inhibition of COX enzymes. patsnap.com Phenylbutazone itself is considered a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2. nih.govnih.gov The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues. nih.gov

The introduction of the o-nitrobenzoyl moiety in this compound could potentially lead to a divergence from this non-selective inhibition profile. Depending on the conformation and electronic properties conferred by this substituent, the compound might exhibit a degree of selectivity for COX-2. Enhanced COX-2 selectivity is a desirable trait in the development of new NSAIDs as it can potentially reduce the risk of certain adverse effects.

Pyrazolone (B3327878) derivatives as a class exhibit a wide range of biological activities beyond anti-inflammatory effects, including antimicrobial, and antitumor properties. The specific substitutions on the pyrazolone ring play a crucial role in determining the primary pharmacological activity. While the core activity of phenylbutazone analogs is typically centered around inflammation, the presence of the nitrobenzoyl group could introduce novel mechanistic pathways. For instance, some nitro-aromatic compounds are known to generate reactive oxygen species (ROS), which could lead to different biological outcomes.

The following table provides a comparative overview of the mechanisms of action of different pyrazolone-based compounds.

| Compound | Primary Mechanism of Action | Secondary/Potential Mechanisms |

|---|---|---|

| Phenylbutazone | Non-selective COX-1 and COX-2 inhibition nih.govnih.gov | - |

| This compound | Presumed COX inhibition (selectivity unknown) | Potential for altered COX selectivity; possible induction of oxidative stress due to the nitro group. |

| Propyphenazone | COX inhibition | Analgesic and antipyretic effects. |

| Edaravone | Free radical scavenger | Neuroprotective effects. |

Structure-Activity-Mechanism Correlations Across Different Analogue Series

The study of structure-activity-mechanism correlations is fundamental in medicinal chemistry for the rational design of new drugs. For phenylbutazone and its analogs, several key structural features have been identified that influence their anti-inflammatory activity and mechanism of action.

The Pyrazolidine-3,5-dione (B2422599) Core: This heterocyclic ring is essential for the anti-inflammatory activity of this class of compounds.

The n-Butyl Group at C4: The length and nature of the alkyl chain at the C4 position can affect the potency and duration of action.

The Phenyl Groups at N1 and N2: Substitution on these aromatic rings can significantly modulate the compound's activity and selectivity. For instance, hydroxylation of one of the phenyl rings in the para position results in oxyphenbutazone, a metabolite of phenylbutazone that retains anti-inflammatory activity.

The introduction of a benzoyl group, and specifically an o-nitrobenzoyl group, at the 3-position of the pyrazolidine ring represents a significant structural modification. Based on SAR studies of other phenylbutazone derivatives, the following correlations can be proposed for this compound:

Potential for Increased Potency: The addition of a large, aromatic substituent could enhance the binding affinity to the COX enzymes through additional hydrophobic or van der Waals interactions.

Possible Alteration in COX Selectivity: The steric bulk and electronic nature of the o-nitrobenzoyl group could influence the orientation of the molecule within the active sites of COX-1 and COX-2, potentially leading to selective inhibition.

Impact on Metabolism: The nitro group is susceptible to metabolic reduction, which could lead to the formation of active or inactive metabolites with different pharmacological profiles.

The table below summarizes some of the known structure-activity relationships for phenylbutazone analogs.

| Structural Modification | Effect on Biological Activity/Mechanism | Example Analog |

|---|---|---|

| Hydroxylation of a phenyl ring | Generally retains anti-inflammatory activity. | Oxyphenbutazone |

| Introduction of a keto group in the butyl chain | Maintains anti-inflammatory and analgesic properties. | Kebuzone |

| Substitution with electrophilic groups at C4 | Can modulate inhibitory potency against prostaglandin H synthase. nih.gov | Various experimental derivatives |

| Introduction of a nitro-aroyl group | Effects on activity are not specifically documented but are predicted to alter potency and selectivity based on general SAR principles. | This compound (Hypothetical) |

Advanced Research Methodologies and Future Directions in Drug Discovery

Integration of Biophysical Techniques for Comprehensive Ligand-Target Characterization

A fundamental aspect of drug discovery is the detailed characterization of the interaction between a potential drug molecule (ligand) and its biological target. Biophysical techniques provide invaluable quantitative data on these interactions, offering insights far beyond simple confirmation of binding.

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique that measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. frontiersin.orgnih.gov This includes the binding affinity (Ka), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov This information is crucial for understanding the driving forces behind the binding, which can be either enthalpy-driven (favorable bonding interactions) or entropy-driven (favorable changes in the system's disorder, often due to the hydrophobic effect). nih.gov

For a compound like 3-(o-Nitrobenzoyl)phenylbutazone, ITC would be instrumental in quantifying its binding to targets such as cyclooxygenase (COX) enzymes. While no specific ITC data for this compound is available, studies on other NSAIDs demonstrate the utility of this technique. For example, the binding of naproxen (B1676952) to bovine serum albumin (BSA) has been characterized using ITC, revealing the thermodynamic parameters that govern this interaction. Current time information in Cairo, EG. Such data is vital for structure-activity relationship (SAR) studies, guiding medicinal chemists in optimizing lead compounds. nih.gov For instance, the introduction of a halogen bond in a series of inhibitors for the phosphodiesterase PDE5 resulted in a significant enthalpic contribution to the binding free energy, a detail revealed through ITC analysis. nih.gov

Table 1: Illustrative Thermodynamic Parameters of Naproxen Binding to Bovine Serum Albumin (BSA) at pH 7 (Note: This data is for Naproxen and is used as an example to illustrate the type of information generated by ITC)

| Temperature (°C) | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |

| 10 | 1.2 x 10⁷ | -8.5 | 10.2 |

| 15 | 1.5 x 10⁷ | -9.0 | 8.5 |

| 20 | 1.8 x 10⁷ | -9.5 | 6.8 |

| 25 | 2.2 x 10⁷ | -10.0 | 5.1 |

| 30 | 2.6 x 10⁷ | -10.5 | 3.4 |

| 35 | 3.0 x 10⁷ | -11.0 | 1.7 |

This is a hypothetical table created for illustrative purposes based on the trends described in the literature. Current time information in Cairo, EG.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecules. nih.gov It provides data on the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of affinity. nih.govresearchgate.net Understanding the kinetics of binding is crucial, as a drug's efficacy can be influenced by how quickly it binds to its target and how long it remains bound (its residence time).

For this compound, SPR could be used to analyze its binding kinetics to COX-1 and COX-2, providing insights into its selectivity and duration of action. While specific SPR data for this compound is not available, the technique has been widely applied in drug discovery. researchgate.net For example, SPR has been used to study the interaction of nanoparticles displaying small molecules with their protein targets, demonstrating how multivalent interactions can significantly enhance target-specific avidity. researchgate.net The kinetic behavior of different NSAIDs with COX enzymes varies, with some acting as rapidly reversible competitive inhibitors and others as slow tight-binding inhibitors. researchgate.net These kinetic differences, which can be precisely measured by SPR, are correlated with clinically important differences in isoform selectivity. researchgate.net

Table 2: Illustrative Kinetic Parameters of a Hypothetical Ligand Binding to a Target Protein Measured by SPR (Note: This is a hypothetical data table to illustrate the output of an SPR experiment)

| Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |

| Compound X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |

| Compound Y | 2.0 x 10⁵ | 5.0 x 10⁻³ | 2.5 x 10⁻⁸ |

| Compound Z | 5.0 x 10⁴ | 1.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |

High-Throughput Screening (HTS) Strategies for Identification of Novel Bioactive Scaffolds

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. mdpi.comnih.gov This approach is essential for identifying "hit" molecules with a desired biological activity, which can then serve as starting points for drug development. mdpi.com

For a compound like this compound, which is based on the pyrazolidine-3,5-dione (B2422599) scaffold, HTS could be employed to screen large compound libraries to identify other molecules with similar or improved anti-inflammatory properties. nih.gov HTS assays have been developed for key inflammatory targets like COX-1, COX-2, and 5-lipoxygenase (5-LOX). mdpi.comnih.gov These assays are often spectrophotometric and are designed to be compatible with the screening of thousands of compounds per day. mdpi.comnih.gov For instance, a virtual screening of over 18 million compounds from the ZINC database was performed to identify potential new inhibitors of COX-2. mdpi.com In another study, the screening of pyrazole (B372694) derivatives led to the identification of compounds with potent anti-inflammatory activity. nih.gov

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Ulcerogenic Effect |

| 2g | 85.2 | No ulcers |

| 2k | 88.5 | No ulcers |

| Celecoxib (Standard) | 82.4 | Ulcers observed |

Data adapted from a study on 1,3,5-trisubstituted pyrazolines. semanticscholar.org

Application of Artificial Intelligence and Machine Learning in Predictive Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties of molecules, thereby guiding the design of new drug candidates. nih.govresearchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, are used to predict the biological activity of a compound based on its chemical structure. nih.govresearchgate.net

In the context of this compound, AI and ML models could be used to predict its anti-inflammatory activity, toxicity, and pharmacokinetic properties. nih.gov For example, ML models have been developed to predict the risk of adverse events associated with NSAIDs, achieving an average Area Under the Receiver Operating Characteristic (AUROC) score of 0.72 for predicting acute coronary syndrome and 0.84 for predicting death. researchgate.net In another study, an artificial neural network was used to identify patients with NSAID-exacerbated respiratory disease with an accuracy of 85%. nih.gov QSAR models have been successfully built for various anti-inflammatory compounds, with some models achieving a high coefficient of determination (R²) of over 0.9, indicating excellent predictive power. researchgate.net

Table 4: Performance of a Machine Learning Model for Predicting Anti-inflammatory Activity (Note: This data is from a QSAR study on dihydropyrimidinone derivatives and is used as an illustrative example)

| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) |

| 2D-QSAR | 0.958 | 0.903 |

Data adapted from a study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors.

Development of Novel Synthetic Methodologies for Sustainable Production

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a critical aspect of modern pharmaceutical chemistry. For this compound, this would involve optimizing the synthesis of the core phenylbutazone (B1037) structure and the introduction of the o-nitrobenzoyl group.

The classical synthesis of phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene. Recent advances in synthetic chemistry offer more sustainable and efficient alternatives. For example, an electrochemical method for the synthesis of pyrazolidin-3,5-diones has been reported, which avoids the use of toxic and often commercially unavailable N,N'-diaryl hydrazines. This method employs readily accessible dianilides and an anodic conversion to form the N-N bond. Another modified method for the synthesis of radiolabeled phenylbutazone has been developed that proceeds under mild conditions with high yields (65-92%).

Table 5: Comparison of Synthetic Methods for Pyrazolidinedione Scaffolds (Note: This table provides a conceptual comparison of different synthetic approaches)

| Method | Precursors | Key Step | Advantages |

| Classical Synthesis | Diethyl n-butylmalonate, Hydrazobenzene | Condensation | Established method |

| Electrochemical Synthesis | Dianilides | Anodic N-N bond formation | Sustainable, avoids toxic reagents |

| Modified Nucleophilic Substitution | 1,2-diphenyl-3,5-pyrazolidinedione, n-butyl bromide | Nucleophilic substitution | High yield, mild conditions |

Exploration of Polypharmacology and Multi-Target Ligand Design Principles

Polypharmacology is the concept that a single drug can interact with multiple targets in the body. This can be a source of adverse effects, but it can also be intentionally exploited to create multi-target drugs with enhanced efficacy, particularly for complex diseases like inflammation and cancer.

Phenylbutazone itself is known to be a non-selective inhibitor of COX-1 and COX-2. nih.gov The inhibitory concentration (IC₅₀) values for phenylbutazone against COX-1 and COX-2 in horse blood have been determined, providing a quantitative measure of its selectivity. nih.gov A compound like this compound could be investigated for its activity against other targets involved in inflammation, such as 5-lipoxygenase (5-LOX). The development of dual COX/5-LOX inhibitors is a major strategy in the search for safer NSAIDs. The design of such multi-target agents often involves combining the pharmacophores of selective inhibitors for each target. nih.gov For instance, quinazoline-based compounds have been designed as multi-target inhibitors of microtubules and various receptor tyrosine kinases for the treatment of cancer.

Table 6: In Vitro Inhibitory Activity of Phenylbutazone against Cyclooxygenase Isoforms (Note: This data is for Phenylbutazone in horse blood)

| Enzyme | IC₅₀ (µM) |

| COX-1 | 4.6 |

| COX-2 | 0.8 |

Data adapted from Beretta et al. (2005). nih.gov

Q & A

Q. What validated analytical methods are recommended for detecting phenylbutazone in biological matrices?

Phenylbutazone is commonly analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection, which achieves sensitivity down to 0.2 µg/mL and distinguishes it from metabolites like oxyphenbutazone . For multiresidue analysis in tissues (e.g., muscle, plasma), methods involve solvent extraction (e.g., n-hexane for plasma) followed by reversed-phase chromatography with C18 columns . Official protocols also include colorimetric identification using acetic acid, hydrochloric acid, and sodium nitrite, yielding a deep red chloroform layer upon reaction with 2-naphthol .

Q. What is the metabolic fate of phenylbutazone in humans, and how does this influence toxicity assessments?

Phenylbutazone undergoes hepatic metabolism, primarily forming oxyphenbutazone and γ-hydroxyphenylbutazone , with a plasma half-life of 50–100 hours in humans . Genetic factors drive interindividual variability in clearance rates, necessitating personalized pharmacokinetic studies for toxicity evaluations . Chronic exposure risks (e.g., blood dyscrasias) are dose- and duration-dependent, requiring metabolite-specific toxicological profiling in long-term studies .

Advanced Research Questions

Q. How can HPLC methodologies be optimized for simultaneous quantification of phenylbutazone and its metabolites in complex matrices?

Key parameters include:

- Column selection : Use C18 columns with 5 µm particle size for high resolution .

- Mobile phase : Acetonitrile/water (60:40) at 1.0 mL/min flow rate to separate phenylbutazone from oxyphenbutazone within 7 minutes .

- Detection : UV absorbance at 254 nm, with linear calibration (1.8–41.7 µg/mL) and recovery rates >99% . Advanced workflows incorporate LC-MS/MS for trace-level detection in dried blood spots or equine plasma, achieving limits of quantification (LOQ) below 1 ng/mL .

Q. What experimental strategies address interindividual variability in phenylbutazone pharmacokinetics during clinical studies?

- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates like age, genetics, and hepatic function .

- Genotyping : Screen for polymorphisms in CYP2C9 and other metabolizing enzymes linked to delayed clearance .

- Controlled dosing : Implement crossover studies with washout periods ≥72 hours to minimize intraindividual variability .

Q. How can researchers resolve contradictions in phenylbutazone’s anti-inflammatory efficacy across in vivo models?

Discrepancies (e.g., variable responses in equine studies) often arise from differences in:

- Dosing regimens : Adjust administration routes (oral vs. IV) and frequencies to match species-specific bioavailability .

- Disease models : Standardize inflammatory biomarkers (e.g., prostaglandin E2 levels) and histopathological endpoints .

- Metabolite interference : Quantify oxyphenbutazone contributions using isotope dilution assays .

Regulatory and Safety Considerations

Q. Why is establishing Maximum Residue Limits (MRLs) for phenylbutazone in food-producing animals challenging?

Phenylbutazone lacks a defined safe threshold due to its irreversible toxicity risks (e.g., aplastic anemia) and inconsistent residue depletion profiles in tissues . Regulatory bodies (e.g., EMA, EFSA) prohibit its use in animals entering the food chain, mandating harmonized surveillance via LC-MS/MS and improved horse traceability systems .

Q. What advanced techniques are emerging for phenylbutazone residue detection in adulterated food products?

- High-Resolution Mass Spectrometry (HRMS) : Enables non-targeted screening for phenylbutazone and structurally related NSAIDs in meat .

- DNA-based speciation : Couples species identification (e.g., horse vs. beef) with residue analysis to address fraud .

- Dried blood spots (DBS) : Facilitate field sampling with LOQs comparable to plasma assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.